molecular formula C9H8O4 B1268867 3-Formylphenoxyacetic acid CAS No. 37748-09-7

3-Formylphenoxyacetic acid

Cat. No. B1268867
CAS RN: 37748-09-7
M. Wt: 180.16 g/mol
InChI Key: KHBBQMHTRDEPCR-UHFFFAOYSA-N
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Patent
US09238656B2

Procedure details

ethyl 2-(3-formylphenoxy)acetate (47)/(1 eq) was taken in MeOH and cooled to 0° C. when NaOH (2 eq) solution was added drop wise. After completion of addition the reaction mixture was stirred at rt for 30 min. The reaction mixture was cooled to rt and acidified with dil HCl to attain pH 3 when a precipitate appeared which was filtered and washed well with water and dried well to yield a white solid (49%). NMR: δ 4.754 (s, 1H), 7.23-7.27 (m, 1H), 7.349 (s, 1H), 7.449 (d, J=4.8 Hz, 2H), 9.938 (s, 1H), 13.07 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
49%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([CH:13]=[CH:14][CH:15]=1)[O:6][CH2:7][C:8]([O:10]CC)=[O:9])=[O:2].[OH-].[Na+].Cl>CO>[CH:1]([C:3]1[CH:4]=[C:5]([CH:13]=[CH:14][CH:15]=1)[O:6][CH2:7][C:8]([OH:10])=[O:9])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=1C=C(OCC(=O)OCC)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=1C=C(OCC(=O)OCC)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added drop wise
ADDITION
Type
ADDITION
Details
After completion of addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
dried well

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)C=1C=C(OCC(=O)O)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.